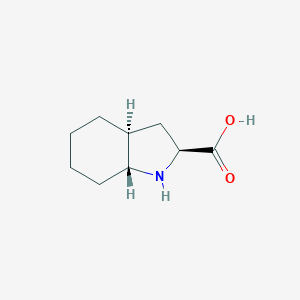

Octahydroindole-2-Carboxylic Acid

説明

Octahydroindole-2-carboxylic acid (Oic) is a non-proteinogenic α-amino acid characterized by a bicyclic structure comprising a fused cyclohexane and pyrrolidine ring. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol, and it exists as a white crystalline powder with a melting point of ~270°C . Oic is enantiomerically pure, typically in the (2S,3aS,7aS) configuration, which is critical for its biological activity .

Oic is widely utilized in peptide engineering due to its ability to impose backbone rigidity, similar to proline, while offering enhanced lipophilicity . This property makes it valuable in drug design, exemplified by its role in the antihypertensive drug Perindopril, where it stabilizes the active conformation of the peptide . Oic’s cyclohexane ring adopts a chair conformation in solution, anchoring the pyrrolidine ring in an exo-pucker conformation, which favors trans-amide bonds and stabilizes polyproline II (PPII) helices .

生物活性

Octahydroindole-2-carboxylic acid (Oic) is a cyclic compound known for its diverse biological activities. Its structure, characterized by a saturated indole ring and a carboxylic acid group, allows it to interact with various biological systems. This article reviews the biological activity of Oic, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula: CHNO

- CAS Number: 80875-98-5

- Molecular Weight: 169.22 g/mol

- IUPAC Name: (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

The compound exists as an inner salt and can form various salts with alkali and alkaline earth metals, enhancing its solubility and bioavailability .

1. Antimicrobial Activity

Oic has shown promising antimicrobial properties against a range of pathogens. Studies indicate that Oic derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported in the range of 1–8 µM for certain derivatives, demonstrating effectiveness even against antibiotic-resistant strains .

Table 1: Antimicrobial Activity of Oic Derivatives

| Bacteria | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 8 |

2. Antihypertensive Effects

Oic is recognized for its antihypertensive properties, primarily through its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. Clinical studies have demonstrated that Oic can effectively lower blood pressure in hypertensive models without significant side effects .

Table 2: Dosage and Effects of Oic in Hypertension

| Administration Route | Dosage (mg) | Effect on Blood Pressure |

|---|---|---|

| Oral | 20–200 | Significant reduction |

| Intravenous | 0.01–10 | Immediate effect |

3. Neuropharmacological Effects

Recent investigations have highlighted the potential neuroprotective effects of Oic. It has been shown to reduce the binding affinity of certain proteins involved in neurodegenerative diseases, suggesting a role in modulating neurological pathways . This property positions Oic as a candidate for further research in treating conditions such as Alzheimer's disease.

The biological activity of Oic is attributed to several mechanisms:

- Membrane Permeabilization: Oic derivatives can disrupt bacterial membranes, leading to cell lysis and death .

- ACE Inhibition: By inhibiting ACE, Oic reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure .

- Neurotransmitter Modulation: Oic may influence neurotransmitter systems, impacting mood and cognitive functions.

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the efficacy of various Oic derivatives against resistant bacterial strains. Results showed that modifications to the hydrophobicity of the compounds significantly enhanced their antibacterial activity without increasing cytotoxicity to human cells. -

Hypertension Management Trial:

A clinical trial involving hypertensive patients demonstrated that administration of Oic led to a statistically significant decrease in systolic and diastolic blood pressure compared to placebo controls.

科学的研究の応用

Drug Development

Octahydroindole-2-carboxylic acid serves as a crucial building block in the synthesis of various therapeutic agents. Its applications include:

- Bradykinin B2 Receptor Antagonists : Oic has been utilized as a surrogate for proline and phenylalanine in the design of bradykinin, a nonapeptide hormone involved in pain and inflammation. This incorporation enhances the stability of bradykinin B2 receptor antagonists, which have potential anti-cancer properties .

- ACE Inhibitors : Oic is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as perindopril, which are used to treat hypertension. The structural characteristics of Oic contribute to the efficacy of these drugs by improving their metabolic stability and bioavailability .

- Antithrombotic Agents : The this compound motif is found in natural products like marine aeruginosins, which exhibit potent antithrombotic properties. This highlights Oic's potential in developing new anticoagulant therapies .

Peptide Engineering

The incorporation of this compound into peptides can significantly alter their structural and functional properties:

- Backbone Rigidity : Oic introduces rigidity into peptide structures, similar to proline, which can enhance the biological activity and stability of peptides. This feature is particularly useful in designing cyclic peptides that require specific conformations for optimal receptor binding .

- Hydrophobicity Enhancement : Research indicates that oligomeric peptides composed of Oic exhibit increased hydrophobicity compared to their proline counterparts. This property allows for better solubility in nonpolar environments, making these peptides suitable for various biotechnological applications .

Structural Biology

Oic's unique structure contributes to its role in understanding protein folding and stability:

- Polyproline Helix Formation : Studies have shown that oligomeric sequences incorporating Oic can stabilize polyproline-II helices under hydrophobic conditions. This finding suggests that Oic can be used to explore the limits of hydrophobic interactions in peptide structures .

Case Study 1: Synthesis of Enantiopure Oic Derivatives

An improved synthetic route for enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid has been developed using trichloromethyloxazolidinone derivatives. This method allows for efficient α-alkylation reactions, providing access to diverse α-tetrasubstituted derivatives suitable for peptide engineering .

Case Study 2: Investigating Hydrophobicity

A study investigated the partitioning behavior of oligo-Oic peptides in octan-1-ol/water systems. The results demonstrated that longer oligomeric sequences significantly enhance hydrophobicity, indicating potential applications in drug delivery systems where solubility in nonpolar environments is desirable .

Q & A

Q. What are the key structural features of Oic that make it a suitable proline analog in peptide design?

Basic Research Focus

Oic’s bicyclic octahydroindole scaffold introduces rigidity and conformational constraints, mimicking proline’s pyrrolidine ring while enhancing hydrophobicity. Unlike proline, Oic’s fused cyclohexane ring adopts a chair conformation, anchoring the residue in an exo-pucker state. This stabilizes trans-amide bonds (≥90% in Perindopril derivatives) due to stronger n→π* interactions between adjacent carbonyl groups . Its molecular volume and rotational barriers further favor stable polyproline II (PPII) helices, making it ideal for designing bioactive peptides with enhanced proteolytic resistance .

Q. How does Oic influence the cis-trans amide equilibrium in oligopeptides?

Advanced Research Focus

Oic’s trans-amide preference arises from stereoelectronic effects. The cascade mechanism amplifies alignment energy by ~1/3–1/4 per residue compared to proline (1/6), as shown in Oic hexamers via X-ray crystallography and NMR . For example, in Ac-Oic (1-acetyl-Oic), NMR δ values for α-CH (4.23 ppm, s-cis; 4.12 ppm, s-trans) and γ-CH (2.28 ppm, s-trans) reveal distinct conformational populations. The chair conformation restricts backbone torsion angles (φ/ψ), reducing entropy penalties for trans-amide stabilization .

Table 1: Key NMR shifts for Ac-Oic (D₂O, 700 MHz)

| Proton | s-cis (ppm) | s-trans (ppm) |

|---|---|---|

| α-CH | 4.23 | 4.12 |

| δ-CH | 3.97 | 3.82 |

| γ-CH | 2.19 | 2.28 |

| Acetyl CH₃ | 1.83 | 2.03 |

Q. What methodologies are recommended for synthesizing and characterizing Oic-containing peptides?

Methodological Guidance

- Synthesis : Oic is commercially available (CAS 145513-91-3) but can be acetylated using acetic anhydride in dichloromethane (30 min, 98% yield). Purification via silica gel chromatography (methanol:ethyl acetate, 1:19) ensures high purity .

- Characterization :

- NMR : Use phosphate-buffered D₂O to resolve s-cis/s-trans populations. Key signals include α-CH (4.12–4.23 ppm) and acetyl CH₃ (1.83–2.03 ppm) .

- X-ray crystallography : Oic hexamers crystallize in PPII helices (all-cis amides), validated by PDB data .

- Circular Dichroism (CD) : Compare PPII signatures (negative ~205 nm, positive ~225 nm) to proline analogs .

Q. How can researchers resolve contradictions in cis-trans amide equilibrium data for Oic-containing peptides across different experimental conditions?

Data Contradiction Analysis

Discrepancies often arise from solvent polarity, pH, and temperature. For example:

- pH effects : Perindopril’s Oic moiety shows >90% trans-amide at high pH but shifts under acidic conditions due to protonation-induced strain .

- Solvent polarity : In DMSO, Oic’s rotational barriers (ΔG‡) increase, favoring trans-amide, whereas aqueous buffers may stabilize cis via hydrogen bonding .

- Temperature : Elevated temps reduce n→π* interactions, destabilizing trans conformers.

Recommendation : Use complementary techniques (NMR, X-ray, CD) under controlled conditions. For instance, compare Oic’s ΔpKa (0.72) and ΔpKa (0.24) to quantify n→π contributions .

Q. What are the applications of Oic in constructing transmembrane PPII helices?

Advanced Application

Oic’s hydrophobicity and PPII stability make it a candidate for artificial transmembrane helices. Its fused ring system minimizes solvent exposure, enhancing membrane integration. Experimental protocols include:

- Solid-phase peptide synthesis : Incorporate Oic residues at positions requiring rigidity (e.g., lipid-facing regions).

- MD simulations : Analyze Oic’s effect on helix tilt angles and lipid bilayer interactions vs. proline .

- Functional assays : Test ion channel or receptor activity in lipid bilayers using fluorescence quenching or electrophysiology .

Q. How does Oic compare to methylated proline derivatives in stabilizing PPII helices?

Comparative Analysis

Oic outperforms (4S)- and (5S)-methylproline in trans-amide propensity (ΔpKa = 0.72 vs. 0.3–0.5) due to its rigid chair conformation and enhanced n→π* alignment. Methylprolines introduce steric hindrance but lack Oic’s bicyclic constraints, leading to higher entropy penalties .

Table 2: Key Parameters for Proline Analogs

| Parameter | Oic | (4S)-Methylproline | (5S)-Methylproline |

|---|---|---|---|

| ΔpKa | 0.72 | 0.45 | 0.32 |

| % trans-amide (pH 7) | 92% | 78% | 65% |

| Rotational barrier (kcal/mol) | 12.1 | 9.8 | 8.4 |

類似化合物との比較

Oic vs. Proline

Key Findings :

- Oic’s bicyclic structure enhances rigidity and trans-amide preference compared to proline, making it superior for stabilizing PPII helices in hydrophobic environments .

- The chair conformation of Oic’s cyclohexane ring strengthens n→π* interactions between adjacent carbonyl groups, increasing ΔpKa and ΔpK* values (indicators of conformational stability) by 0.3–0.5 units compared to proline .

Oic vs. Methylproline Derivatives

| Property | Oic | (4S)-Methylproline | (5S)-Methylproline |

|---|---|---|---|

| Trans-amide Content | >90% | ~85% | ~75% |

| Substituent Effects | Combines γ(cis) and δ(cis) effects | γ(cis)-methyl stabilization | δ(cis)-methyl stabilization |

| PPII Helix Stability | Highest | Moderate | Moderate |

| Lipophilicity | logP ~1.2 | logP ~0.8 | logP ~0.7 |

Key Findings :

- Oic outperforms methylproline derivatives in trans-amide content and PPII stabilization due to synergistic γ(cis) and δ(cis) substituent effects .

- Methylprolines are less lipophilic, limiting their utility in membrane-permeable peptides .

Oic vs. Tic (Tetrahydroisoquinoline-3-Carboxylic Acid)

| Property | Oic | Tic |

|---|---|---|

| Structure | Bicyclic (cyclohexane + pyrrolidine) | Bicyclic (benzene + piperidine) |

| Application | PPII helices, protease inhibitors | β-turn induction in peptides |

| Lipophilicity | logP ~1.2 | logP ~1.5 |

| Synthetic Utility | Stabilizes extended conformations | Favors compact β-turns |

Key Findings :

- Tic’s aromatic ring enhances lipophilicity but restricts conformational flexibility compared to Oic .

- Oic is preferred for PPII helix stabilization, while Tic is used for β-turn induction in protease inhibitors .

Oic vs. Indole-2-Carboxylic Acid Derivatives

| Property | Oic | Indole-2-Carboxylic Acid |

|---|---|---|

| Structure | Saturated bicyclic | Aromatic monocyclic |

| Biological Role | Peptide backbone modifier | Enzyme inhibitor (e.g., caspase-9) |

| Thermal Stability | High (mp 270°C) | Moderate (mp 205–209°C) |

| Synthetic Use | Peptide therapeutics | Intermediate in heterocyclic synthesis |

Key Findings :

- Oic’s saturated structure eliminates aromaticity-driven π-stacking, reducing nonspecific binding compared to indole derivatives .

- Indole-2-carboxylic acid derivatives are more reactive in electrophilic substitutions but lack Oic’s conformational control .

準備方法

Enantioselective Synthesis via Trichloromethyloxazolidinone Intermediates

Condensation and Chirality Transfer

The stereoselective synthesis of (2R,3aS,7aS)-Oic begins with the condensation of trichloroacetaldehyde with a proline-derived precursor to form a trichloromethyloxazolidinone derivative. This step ensures self-reproduction of chirality, as the oxazolidinone ring enforces a rigid conformation that directs subsequent alkylations. The reaction proceeds in dichloromethane at −20°C, yielding a diastereomeric mixture that is separable via fractional crystallization .

α-Alkylation and Stereochemical Control

The oxazolidinone intermediate undergoes α-alkylation with alkyl halides (e.g., methyl iodide or benzyl bromide) in the presence of lithium hexamethyldisilazide (LHMDS). This step exhibits complete diastereoselectivity due to the steric shielding effect of the oxazolidinone’s trichloromethyl group, which restricts nucleophilic attack to the Re face. For example, methyl alkylation at −78°C produces α-tetrasubstituted Oic derivatives with >99% enantiomeric excess (ee) .

Hydrolysis and Final Product Isolation

Hydrolysis of the oxazolidinone is achieved using lithium hydroxide in a tetrahydrofuran-water mixture, followed by acidification with hydrochloric acid to precipitate the free amino acid. The final product is obtained in 78% overall yield with no detectable epimerization, as confirmed by X-ray crystallography .

Industrial-Scale Catalytic Hydrogenation of Hexahydroindole-2-Carboxylic Acid

Hydrogenation Conditions and Catalyst Selection

A patented industrial process starts with hexahydroindole-2-carboxylic acid hydrochloride, which is hydrogenated at 60–70°C under 50–100 bar H₂ pressure using platinum black or Pd/C catalysts. Acetic acid serves as the solvent, enhancing protonation of the intermediate and preventing catalyst poisoning. This step achieves full saturation of the indole ring, yielding racemic this compound hydrochloride in 82% yield .

Esterification and Resolution

The racemic hydrochloride is esterified with benzyl alcohol in toluene using p-toluenesulfonic acid as a catalyst, forming a benzyl ester. Resolution is performed via diastereomeric salt formation with dibenzoyl-L-tartaric acid in diisopropyl ether. The (2S,3aS,7aS) enantiomer is isolated in 47% yield after recrystallization from methanol, exhibiting an optical rotation of [α]D²⁵ = −32° .

Advantages Over Prior Art

This method circumvents the use of indole-2-carboxylic acid—a costly starting material in earlier routes—and eliminates toxic phosphorus pentachloride. However, the multi-step sequence (hydrogenation → esterification → resolution → hydrolysis) increases production time and solvent usage .

Ruthenium-Catalyzed Hydrogenation with Basic Additives

Role of Basic Substances in Enhancing Reactivity

A Korean patent discloses that adding triethylamine or sodium hydroxide to (S)-indolin-2-carboxylic acid prior to hydrogenation significantly improves reaction rate and yield. The base deprotonates the indoline nitrogen, facilitating adsorption onto the ruthenium catalyst surface. Using 5% Ru/C at 80°C and 30 bar H₂, the reaction achieves 94% conversion in 8 hours, compared to 70% yield without base .

Solvent and Temperature Optimization

Optimal results are obtained in N-methyl-2-pyrrolidone (NMP) at 100°C, where the solvent’s high polarity stabilizes charged intermediates. The product, (2S,3aS,7aS)-Oic, is isolated via acidification and recrystallization from ethanol/water, yielding 89% pure material. This method reduces epimerization risks observed in acidic hydrogenation conditions .

Comparative Analysis of Synthetic Methods

特性

IUPAC Name |

(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。